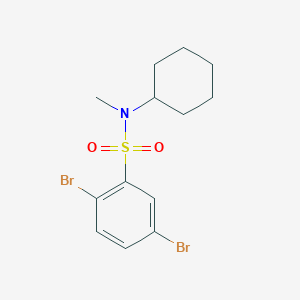![molecular formula C22H20N2O6S2 B241564 2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid, commonly known as DMTB, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. DMTB has been found to possess various biochemical and physiological effects that make it a promising candidate for use in different research fields.
Mechanism of Action
The mechanism of action of DMTB is not fully understood. However, it has been proposed that DMTB exerts its biological activities by modulating various signaling pathways. DMTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses. Moreover, DMTB has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMTB has been found to possess various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. Moreover, DMTB has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases. DMTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMTB has been found to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.
Advantages and Limitations for Lab Experiments
DMTB has several advantages for lab experiments. It is readily available and can be synthesized using readily available starting materials. Moreover, DMTB has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, DMTB has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some research fields. Moreover, DMTB has not been extensively studied for its potential toxicity, which may limit its use in some research fields.
Future Directions
There are several future directions for the research on DMTB. One potential direction is to investigate the potential therapeutic applications of DMTB in different diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Moreover, further studies are needed to elucidate the mechanism of action of DMTB and to identify its molecular targets. Additionally, the potential toxicity of DMTB needs to be further investigated to ensure its safety for use in different research fields. Finally, the development of new analogs of DMTB with improved biological activities may lead to the discovery of new therapeutic agents.
Synthesis Methods
DMTB can be synthesized through a multistep process using readily available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with 3-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione in the presence of a base, followed by the acylation of the resulting intermediate with 3-chloropropanoyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
DMTB has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. DMTB has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. Moreover, DMTB has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases. DMTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMTB has been found to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.
properties
Product Name |
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid |
|---|---|
Molecular Formula |
C22H20N2O6S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O6S2/c1-29-16-8-7-13(11-17(16)30-2)12-18-20(26)24(22(31)32-18)10-9-19(25)23-15-6-4-3-5-14(15)21(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,27,28)/b18-12- |
InChI Key |
ZUXRHHIOHWDEML-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)




![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)